(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been shown to exhibit diverse biological activities . They have been demonstrated to be cytotoxic on several human cell lines .
Mode of Action
It is known that some pyrazole derivatives can induce cell death through apoptosis . In particular, one study found that a pyrazole derivative activated autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
Given the cytotoxic properties of some pyrazole derivatives, it can be inferred that they may interfere with cellular proliferation pathways .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic properties, indicating that they can lead to cell death . In one study, a pyrazole derivative was found to be a potent scavenger with an IC50 of 6.2 ± 0.6 µM and exhibited an IC50 of 9.9 ± 1.1 μM against RKO cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-pentyl-2-thioxothiazolidin-4-one with 3-phenyl-1H-pyrazol-4-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalytic amount of an acid like hydrochloric acid or p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its efficacy against various pathogenic bacteria and fungi.
Medicine: Research is ongoing to explore its use in treating infections and other medical conditions. Its cytotoxic properties are also being investigated for potential use in cancer therapy.
Industry: The compound's unique chemical properties make it useful in the development of new materials, including polymers and coatings.
Comparison with Similar Compounds
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
Uniqueness: (Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one stands out due to its specific pentyl group, which influences its chemical properties and biological activity. This structural difference may contribute to its enhanced efficacy and stability compared to similar compounds.
Properties
CAS No. |
1010863-35-0 |
---|---|
Molecular Formula |
C18H19N3OS2 |
Molecular Weight |
357.49 |
IUPAC Name |
4-hydroxy-3-pentyl-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H19N3OS2/c1-2-3-7-10-21-17(22)15(24-18(21)23)11-14-12-19-20-16(14)13-8-5-4-6-9-13/h4-6,8-9,11-12,22H,2-3,7,10H2,1H3/b14-11+ |
InChI Key |
TUXNJSMIXPNCTA-PTNGSMBKSA-N |
SMILES |
CCCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.